3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile
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Overview
Description
3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group, an azepane ring, and a sulfonylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including radical trifluoromethylation.
Pyridine Functionalization: The final step involves the functionalization of the pyridine ring, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile depends on its specific application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfonyl group can improve its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl and pyridine moieties and are used in similar applications.
Azepane Derivatives: Compounds containing the azepane ring are also of interest in pharmaceutical research.
Properties
IUPAC Name |
3-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c14-13(15,16)12(20)4-2-7-19(8-5-12)23(21,22)11-3-1-6-18-10(11)9-17/h1,3,6,20H,2,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUNCCMXXCNBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)S(=O)(=O)C2=C(N=CC=C2)C#N)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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